
5-Ethyl-5-(isobutylthiomethyl)barbituric acid sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethyl-5-(isobutylthiomethyl)barbituric acid sodium salt is a derivative of barbituric acid, a compound known for its central nervous system depressant properties. This compound is part of the barbiturate class, which has historically been used for its sedative, hypnotic, and anticonvulsant effects. The sodium salt form enhances its solubility in water, making it more suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-5-(isobutylthiomethyl)barbituric acid sodium salt typically involves the following steps:
Formation of Barbituric Acid Derivative: The initial step involves the reaction of diethyl alpha-ethyl-alpha-isobutylthiomalonate with urea in the presence of a base such as sodium ethoxide. This reaction forms the sodium salt of 5-Ethyl-5-(isobutylthiomethyl)barbituric acid.
Hydrolysis and Neutralization: The intermediate product is then hydrolyzed and neutralized to obtain the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Utilizing batch reactors for the initial synthesis.
Purification: Employing crystallization and filtration techniques to purify the product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
5-Ethyl-5-(isobutylthiomethyl)barbituric acid sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: Nucleophilic substitution reactions can occur at the thiomethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and amines are employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted barbiturates.
科学的研究の応用
5-Ethyl-5-(isobutylthiomethyl)barbituric acid sodium salt has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other barbiturate derivatives.
Biology: Studied for its effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its potential anticonvulsant and sedative properties.
Industry: Utilized in the manufacture of pharmaceuticals and as an intermediate in chemical production.
作用機序
The compound exerts its effects primarily through interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By enhancing the inhibitory effects of GABA, it increases synaptic inhibition, elevating the seizure threshold and reducing the spread of seizure activity. Additionally, it may inhibit calcium channels, leading to decreased excitatory neurotransmitter release .
類似化合物との比較
Similar Compounds
Phenobarbital: Another barbiturate with similar anticonvulsant properties.
Secobarbital: Known for its sedative effects.
Pentobarbital: Used for its anesthetic properties.
Uniqueness
5-Ethyl-5-(isobutylthiomethyl)barbituric acid sodium salt is unique due to its specific thiomethyl substitution, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other barbiturates. This uniqueness can influence its solubility, metabolic pathways, and interaction with biological targets.
特性
CAS番号 |
66968-51-2 |
|---|---|
分子式 |
C11H17N2NaO3S |
分子量 |
280.32 g/mol |
IUPAC名 |
sodium;5-ethyl-5-(2-methylpropylsulfanylmethyl)pyrimidin-3-ide-2,4,6-trione |
InChI |
InChI=1S/C11H18N2O3S.Na/c1-4-11(6-17-5-7(2)3)8(14)12-10(16)13-9(11)15;/h7H,4-6H2,1-3H3,(H2,12,13,14,15,16);/q;+1/p-1 |
InChIキー |
AANJFVIYBAJBQC-UHFFFAOYSA-M |
正規SMILES |
CCC1(C(=O)NC(=O)[N-]C1=O)CSCC(C)C.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



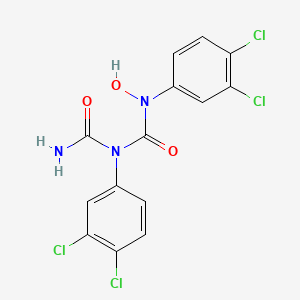
![1-[2-(2,4-Dichlorophenyl)hexyl]-1H-1,2,4-triazole](/img/structure/B14478392.png)
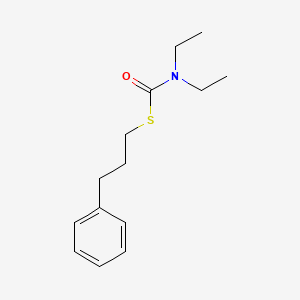

![2-Amino-2-oxo-N-[(prop-2-yn-1-yl)oxy]ethanimidoyl chloride](/img/structure/B14478412.png)
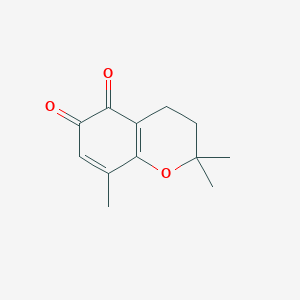


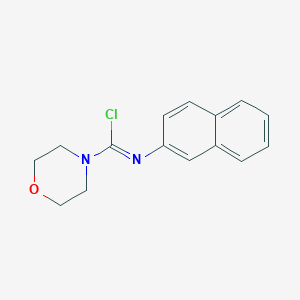

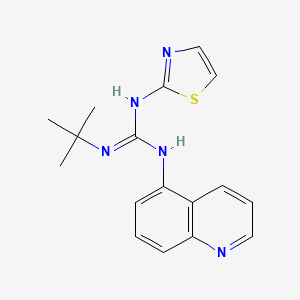
![3-[(4-Chlorophenyl)methoxy]phenol](/img/structure/B14478456.png)

